molecular formula C9H11Cl2NO B2915475 (R)-6-Chlorochroman-4-amine hcl CAS No. 1257526-90-1

(R)-6-Chlorochroman-4-amine hcl

Cat. No. B2915475
CAS RN: 1257526-90-1
M. Wt: 220.09
InChI Key: ARFUFGWFRJZAHS-DDWIOCJRSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and common names. It may also include information about its physical appearance .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves starting from the desired product and working backwards to identify possible starting materials .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include reactions used in its synthesis, as well as reactions it undergoes under various conditions .


Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Prodrug Carrier Applications

One study explored the use of biocompatible polymers as prodrug carriers for amine drugs. While not directly mentioning "(R)-6-Chlorochroman-4-amine hcl," this research provides context for how such compounds could be utilized in drug delivery systems. The study demonstrated that oxidized cellulose can covalently link to amine drugs via an amide bond, offering a macromolecular prodrug delivery system (Zhu, Kumar, & Banker, 2001).

Environmental Remediation

Research on the extraction of chromium(VI) using amine extractants highlights the environmental application of amine compounds. This study indicates that amines can share with hydrochloric acid to extract chromium from solutions, a process that is exothermic and significantly influenced by the presence of potassium chloride and phenolic compounds (Someda, El-Shazly, & Sheha, 2005).

Analytical Chemistry

A study on the influence of the Hofmeister series on the retention of amines in reversed-phase liquid chromatography provides insights into analytical applications. It demonstrates how mobile-phase anion identity can significantly affect amine retention, highlighting the complex interactions at play in chromatographic processes and the potential for optimizing analytical methodologies (Roberts et al., 2002).

Oxidation Reactions and Chemical Synthesis

Research on the rapid inter- and intramolecular chlorine transfer reactions of histamine and carnosine chloramines suggests potential synthetic applications for chlorine-containing amines. This study shows how such compounds can undergo chlorine transfer to yield more stable chloramines, which could be leveraged in synthetic chemistry for various oxidation reactions (Pattison & Davies, 2006).

Nanoparticle Synthesis

Another area of application is in the synthesis and stabilization of nanoparticles. A study demonstrated that primary amines could undergo chloromethylation, reacting with metallic compounds to produce stabilized nanoparticles, showing the potential of such compounds in creating functional materials (Lawrence, Li, & Rauchfuss, 2001).

Mechanism of Action

The mechanism of action is typically studied for bioactive compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

Safety and hazard information typically includes data on toxicity, flammability, and environmental impact. This information is often found in Material Safety Data Sheets .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and possible modifications to the compound that could be investigated .

properties

IUPAC Name

(4R)-6-chloro-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFUFGWFRJZAHS-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1N)C=C(C=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-6-Chlorochroman-4-amine hcl

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